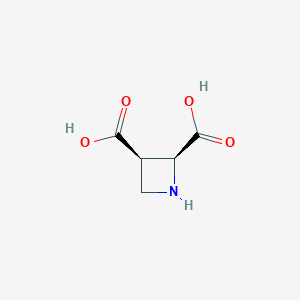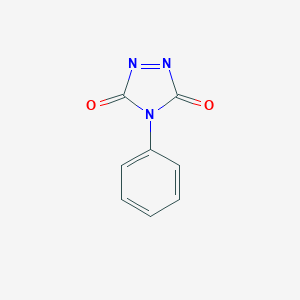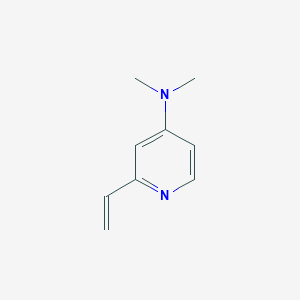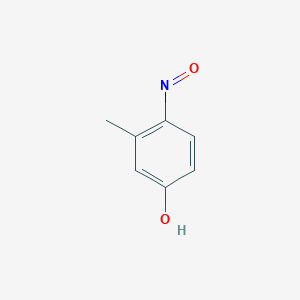
(2S,3R)-Azetidine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-Azetidine-2,3-dicarboxylic acid, also known as Aze, is a non-proteinogenic amino acid that has been widely studied in the field of biochemistry and physiology. It is a cyclic amino acid that contains a four-membered ring, which makes it unique compared to other amino acids. Aze has been found to have various biochemical and physiological effects, making it an interesting molecule for scientific research.
Mecanismo De Acción
The exact mechanism of action of (2S,3R)-Azetidine-2,3-dicarboxylic acid is not fully understood. However, it has been found to act as an agonist for the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
(2S,3R)-Azetidine-2,3-dicarboxylic acid has been found to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to increase the levels of glutathione, an antioxidant that plays a crucial role in protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3R)-Azetidine-2,3-dicarboxylic acid has several advantages for lab experiments. It is stable and can be easily synthesized, making it readily available for research purposes. However, (2S,3R)-Azetidine-2,3-dicarboxylic acid has a low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (2S,3R)-Azetidine-2,3-dicarboxylic acid. One potential area of study is its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (2S,3R)-Azetidine-2,3-dicarboxylic acid and its potential as a drug target.
Conclusion
In conclusion, (2S,3R)-Azetidine-2,3-dicarboxylic acid is a unique amino acid that has been extensively studied for its potential use in the development of new drugs and therapies. It has various biochemical and physiological effects and has been found to have neuroprotective properties. Further research is needed to fully understand the potential of (2S,3R)-Azetidine-2,3-dicarboxylic acid as a drug target and its role in the treatment of neurological and inflammatory diseases.
Métodos De Síntesis
The synthesis of (2S,3R)-Azetidine-2,3-dicarboxylic acid can be achieved through various methods, including the Strecker synthesis, which involves the reaction of aldehydes or ketones with ammonia and cyanide. Another method is the Curtius rearrangement, which involves the reaction of an acyl azide with a carboxylic acid to form (2S,3R)-Azetidine-2,3-dicarboxylic acid. Additionally, (2S,3R)-Azetidine-2,3-dicarboxylic acid can be synthesized from L-aspartic acid through a series of chemical reactions.
Aplicaciones Científicas De Investigación
(2S,3R)-Azetidine-2,3-dicarboxylic acid has been extensively studied for its potential use in the development of new drugs and therapies. It has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been studied for its potential use in the treatment of schizophrenia and other neurological disorders.
Propiedades
Número CAS |
147332-12-5 |
|---|---|
Nombre del producto |
(2S,3R)-Azetidine-2,3-dicarboxylic acid |
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(2S,3R)-azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
Clave InChI |
BLLPFMQOLSYTBX-GBXIJSLDSA-N |
SMILES isomérico |
C1[C@H]([C@H](N1)C(=O)O)C(=O)O |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
SMILES canónico |
C1C(C(N1)C(=O)O)C(=O)O |
Sinónimos |
2,3-Azetidinedicarboxylicacid,(2S-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)


![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)

